2-Cyano-1,3-dihydroindene-2-carboxylic acid
Description
2-Cyano-1,3-dihydroindene-2-carboxylic acid is a bicyclic organic compound featuring a fused indene ring system substituted with a cyano (–CN) and a carboxylic acid (–COOH) group at the 2-position. The cyano group enhances electrophilicity and polarity, while the carboxylic acid enables salt formation or further derivatization.
Properties
IUPAC Name |
2-cyano-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOLWVEGIZSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-dihydroindene-2-carboxylic acid typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated indene derivative can react with sodium cyanide (NaCN) under reflux conditions.
Carboxylation: The final step involves the carboxylation of the cyano-indene intermediate. This can be achieved through hydrolysis of the nitrile group to form the carboxylic acid using acidic or basic conditions.
Industrial Production Methods
Industrial production of 2-Cyano-1,3-dihydroindene-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and various acids or bases for hydrolysis reactions.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Primary amines.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-1,3-dihydroindene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-dihydroindene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive cyano and carboxylic acid groups. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-cyano-1,3-dihydroindene-2-carboxylic acid with key analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Indene/Indane Carboxylic Acid Derivatives
Structural and Electronic Effects
- Cyano Group: The –CN group in the target compound increases polarity and electrophilicity compared to the unsubstituted analog (C₁₀H₁₀O₂) . This enhances reactivity in nucleophilic additions or cycloadditions.
- Amino and Halogen Substituents: Compounds like 2-amino-5-bromo derivatives (C₁₀H₁₀BrNO₂·HCl) exhibit improved solubility as hydrochloride salts, while bromine enables Suzuki-Miyaura coupling for diversification .
- Fluorine and Benzodioxine: The fluorinated benzodioxine derivative (C₁₉H₁₆FNO₅) demonstrates enhanced metabolic stability and target binding, critical in GPCR modulation .
Physicochemical and Functional Properties
- Polarity and Solubility: The cyano and carboxylic acid groups in the target compound likely result in higher water solubility compared to non-polar analogs but lower than hydrochloride salts (e.g., C₁₀H₁₀BrNO₂·HCl) .
Biological Activity
2-Cyano-1,3-dihydroindene-2-carboxylic acid (CAS No. 858226-43-4) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
- Molecular Formula : C11H9NO2
- Molecular Weight : 189.19 g/mol
- Canonical SMILES : C1=CC2=C(C=C1)C(=C(C=C2)C(=O)C#N)C(=O)O
The biological activity of 2-cyano-1,3-dihydroindene-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzymes and receptors.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
Biological Activities
Research indicates that 2-cyano-1,3-dihydroindene-2-carboxylic acid exhibits several biological activities:
- Anticancer Activity : Studies have highlighted its cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against certain bacterial strains.
Case Studies
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of 2-cyano-1,3-dihydroindene-2-carboxylic acid were synthesized and tested against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
- Antimicrobial Effects : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones indicating effective antimicrobial properties .
Data Table: Biological Activity Overview
| Biological Activity | Test System | Result | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines | IC50 < 10 µM | |
| Antimicrobial | S. aureus | Inhibition zones observed | |
| Antimicrobial | E. coli | Moderate inhibition |
Synthesis and Derivatives
The synthesis of 2-cyano-1,3-dihydroindene-2-carboxylic acid typically involves multi-step organic reactions that include cyclization and functional group modifications. The ability to create various derivatives enhances its potential therapeutic applications.
Synthetic Route Example
A common synthetic route includes:
- Formation of the indene core through cyclization reactions.
- Introduction of the cyano and carboxyl groups via nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
